4-Methyl-5-(piperidin-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-Methyl-5-(piperidin-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered interest due to its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(piperidin-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-thiosemicarbazide with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(piperidin-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(piperidin-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure but with a pyridine ring instead of a piperidine ring.
4-Methyl-5-(morpholin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
4-Methyl-5-(piperidin-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
848080-04-6 |
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Molecular Formula |
C8H14N4S |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
4-methyl-3-piperidin-1-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H14N4S/c1-11-7(9-10-8(11)13)12-5-3-2-4-6-12/h2-6H2,1H3,(H,10,13) |
InChI Key |
ONCQGQAIZFKVHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)NN=C1N2CCCCC2 |
Origin of Product |
United States |
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